Cas no 59-99-4 (NEOSTIGMINE)

NEOSTIGMINE structure
NEOSTIGMINE structure
Nome del prodotto:NEOSTIGMINE
Numero CAS:59-99-4
MF:C12H19N2O2
MW:223.291463136673
CID:368583
PubChem ID:4456

NEOSTIGMINE Proprietà chimiche e fisiche

Nomi e identificatori

    • NEOSTIGMINE
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium
    • NEOSTIGMINE
    • (m-Hydroxyphenyl)dimethylamine dimethylcarbamate
    • (m-Hydroxyphenyl)trimethylammonium dimethylcarbamate
    • 3-[[(Dimethylamino)carbonyl]oxy]-N,N,N-trimethylbenzenaminium
    • Ammonium, (m-hydroxyphenyl)trimethyl-, dimethylcarbamate
    • Benzenaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-trimethyl-
    • Eustigmin
    • Eustigmine
    • Neostigmine (free base)
    • Proserine
    • Prostigmin
    • Prostigmine
    • Synstigmin
    • Synstigmine
    • Vagostigmine
    • DivK1c_000165
    • CCG-204900
    • MLS-0002855
    • CCRIS 3079
    • KBio2_001541
    • NCGC00015730-24
    • Spectrum5_001234
    • DTXCID703360
    • AKOS005711366
    • CAS-114-80-7
    • NCGC00015730-02
    • NINDS_000165
    • SPBio_002515
    • NCGC00015730-05
    • UNII-3982TWQ96G
    • HMS2089A22
    • KBio2_006677
    • ALWKGYPQUAPLQC-UHFFFAOYSA-N
    • Intrastigmina
    • DivK1c_000198
    • m-Trimethylammoniumphenyldimethylcarbamate
    • Prestwick3_000468
    • KBio2_004109
    • NEOSTIGMINE [MART.]
    • NEOSTIGMINE [MI]
    • SPBio_001276
    • Prestwick0_000468
    • 3-{[(dimethylamino)carbonyl]oxy}-N,N,N-trimethylanilinium
    • IDI1_000165
    • GTPL8993
    • KBioGR_000623
    • NCGC00015730-09
    • NEOSTIGMINE [HSDB]
    • NCGC00015730-08
    • NCGC00021658-03
    • SCHEMBL34419
    • AB00053807_27
    • NCGC00015730-07
    • D08261
    • (m-Hydroxyphenyl)trimethylammonium dimethylcarbamate (ester)
    • Neostigmine ion
    • NCGC00015730-06
    • Prestwick1_000468
    • AB00053807_28
    • InChI=1/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1
    • C07258
    • Neostigmina
    • 59-99-4
    • Neostigmine cation
    • CHEBI:7514
    • Q410546
    • KBioSS_001541
    • DTXSID1023360
    • Prostigmin (TN)
    • BSPBio_000576
    • bmse000762
    • AB00053807-26
    • Neostigmin
    • 3-Trimethylammoniumphenyl N,N-dimethylcarbamate
    • ALWKGYPQUAPLQC-UHFFFAOYSA-
    • 3-[(dimethylcarbamoyl)oxy]-N,N,N-trimethylanilinium
    • HSDB 3921
    • NS00001580
    • SBI-0050793.P004
    • DB01400
    • IDI1_000198
    • AB00053807
    • Ammonium, (m-hydroxyphenyl)trimethyl-, dimethylcarbamate (ester)
    • Neostigmine [BAN]
    • AB00053807_29
    • Neostigmine (cation)
    • Lopac0_000816
    • Neostigmine (BAN)
    • CHEMBL278020
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-azanium bromide
    • NEOSTIGMINE (MART.)
    • AB00053807-25
    • KBio1_000165
    • Juvastigmin
    • NCGC00163240-01
    • BDBM50022775
    • Spectrum4_000072
    • Prestwick2_000468
    • BPBio1_000634
    • 3-((dimethylcarbamoyl)oxy)-N,N,N-trimethylbenzenaminium
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-azanium; sulfonatooxymethane
    • Neostigminum
    • Lopac-N-2001
    • Benzenaminium, 3-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl-
    • Spectrum_001061
    • Spectrum2_001278
    • [3-(dimethylcarbamoyloxy)phenyl]-trimethyl-azanium
    • NCGC00015730-01
    • NINDS_000198
    • BRN 3615946
    • NEOSTIGMINE [VANDF]
    • 3982TWQ96G
    • BRD-K18922609-004-14-0
    • NCGC00015730-03
    • Prozerin
    • NCGC00015730-04
    • KBio1_000198
    • 3-((dimethylcarbamoyl)oxy)-N,N,N-trimethylanilinium
    • BRD-K18922609-004-04-1
    • BRD-K18922609-004-23-1
    • STL058953
    • BRD-K18922609-004-22-3
    • BRD-K18922609-004-24-9
    • Inchi: InChI=1S/C12H19N2O2/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5/h6-9H,1-5H3/q+1
    • Chiave InChI: ALWKGYPQUAPLQC-UHFFFAOYSA-N
    • Sorrisi: CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C

Proprietà calcolate

  • Massa esatta: 223.14477
  • Massa monoisotopica: 223.144652853g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 246
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.5
  • Superficie polare topologica: 29.5Ų

Proprietà sperimentali

  • Densità: 1.0718 (rough estimate)
  • Punto di ebollizione: 364.59°C (rough estimate)
  • Indice di rifrazione: 1.4760 (estimate)
  • PSA: 29.54
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso